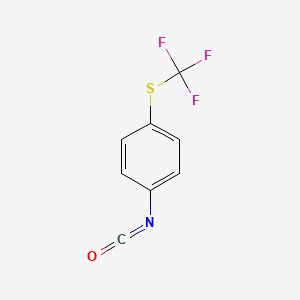

4-(Trifluoromethylthio)phenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQSIHZNEJCZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369889 | |

| Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24032-84-6 | |

| Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethylthio)phenyl Isocyanate (CAS 24032-84-6): Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-(Trifluoromethylthio)phenyl isocyanate, a highly reactive and versatile chemical intermediate. The unique combination of a potent electrophilic isocyanate group and an electron-withdrawing, lipophilic trifluoromethylthio moiety makes this compound a valuable building block for researchers in medicinal chemistry, agrochemical synthesis, and advanced materials science. We will delve into its fundamental properties, synthetic routes, characteristic reactivity, and practical applications, offering field-proven insights and detailed protocols for its use.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and chemical properties of this compound is paramount for its effective and safe use in any research or development setting. These properties dictate storage conditions, solvent choices, and purification strategies.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below. It is a moisture-sensitive liquid, a critical consideration for its handling and storage. Discrepancies in reported boiling points and flash points from different suppliers highlight the importance of consulting the specific safety data sheet (SDS) provided with the material.

| Property | Value | Source(s) |

| CAS Number | 24032-84-6 | [1] |

| Molecular Formula | C₈H₄F₃NOS | [1] |

| Molecular Weight | 219.18 g/mol | [1] |

| Appearance | Pale yellow oil / liquid | [1] |

| Boiling Point | 43 °C @ 0.01 mmHg | [1] |

| Density | 1.365 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.511 | [1] |

| Solubility | Reacts with water (hydrolyzes) | [1] |

| Sensitivity | Moisture sensitive | [1] |

Spectroscopic Characteristics (Predicted)

While a complete, publicly available set of spectra for this specific compound is not readily found, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds like 4-(Trifluoromethyl)phenyl isocyanate and various trifluoromethylthio anilines.[2][3][4]

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be a very strong, sharp absorption band between 2250-2280 cm⁻¹ , characteristic of the asymmetric stretching vibration of the isocyanate (–N=C=O) group.[3][5] Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching bands will be present in the 1400-1600 cm⁻¹ region. Strong C-F stretching bands associated with the -SCF₃ group are expected in the 1100-1300 cm⁻¹ range.

-

¹H NMR Spectroscopy: The spectrum will be simple, showing two signals in the aromatic region (approx. 7.2-7.8 ppm). Due to the para-substitution pattern, these will appear as two doublets, each integrating to 2H, exhibiting a typical ortho-coupling constant (J ≈ 8-9 Hz). The protons ortho to the electron-withdrawing -SCF₃ group will likely be further downfield than those ortho to the -NCO group.

-

¹³C NMR Spectroscopy: The isocyanate carbon (–N=C=O) will appear as a singlet around 120-135 ppm . The trifluoromethyl carbon (-SCF₃) will be a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 300-310 Hz).[4] Four distinct aromatic carbon signals are also expected.

-

¹⁹F NMR Spectroscopy: A single, sharp singlet is expected around -42 to -45 ppm (relative to CFCl₃), which is the characteristic chemical shift range for the -SCF₃ group attached to an aromatic ring.[4]

Section 2: Synthesis and Manufacturing Context

The standard industrial synthesis of aryl isocyanates involves the phosgenation of the corresponding primary aniline.[6] For this compound, the precursor is 4-(Trifluoromethylthio)aniline (CAS 372-16-7).[7][8]

Causality of Method Selection: Phosgene (COCl₂) is an exceptionally reliable and efficient reagent for this transformation. However, its extreme toxicity necessitates specialized handling infrastructure. For laboratory-scale synthesis, a solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent.[9][10] Triphosgene is a stable, crystalline solid that decomposes in situ to generate phosgene, offering significant safety and handling advantages. The reaction is typically run in an inert solvent like toluene or 1,2-dichloroethane at elevated temperatures to ensure complete conversion and drive the reaction forward.[11]

Workflow: Synthesis via Triphosgene

Caption: Synthesis workflow for this compound.

Section 3: Reactivity and Mechanistic Pathways

The synthetic utility of this compound is rooted in the high electrophilicity of the central carbon atom in the isocyanate group. This reactivity is further amplified by the strong electron-withdrawing nature of the para-substituted trifluoromethylthio (-SCF₃) group. The molecule readily reacts with a wide range of nucleophiles.

Reaction with Amines to Form Ureas

Primary and secondary amines rapidly and quantitatively react with the isocyanate in an uncatalyzed addition reaction to form highly stable, often crystalline, N,N'-disubstituted ureas. This is a cornerstone reaction in the synthesis of many pharmaceuticals and agrochemicals.

Caption: Mechanism for urea formation from an isocyanate and a primary amine.

Reaction with Alcohols to Form Carbamates (Urethanes)

Alcohols are less nucleophilic than amines and thus react more slowly with isocyanates. These reactions are frequently catalyzed to proceed at practical rates. Common catalysts include tertiary amines (e.g., DABCO) or organotin compounds like dibutyltin dilaurate (DBTDL).[12][13] The resulting carbamate (urethane) linkage is fundamental to the polyurethane industry and is also a key structural motif in various bioactive molecules.

Caption: Catalyzed mechanism for carbamate (urethane) formation.

Reaction with Water (Hydrolysis)

Isocyanates are sensitive to moisture. They react with water to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the corresponding primary amine (4-(Trifluoromethylthio)aniline) and carbon dioxide gas. This reaction is irreversible and is the reason the compound must be handled under anhydrous conditions to prevent degradation.

Section 4: Core Applications in Research and Development

The unique electronic and physical properties imparted by the trifluoromethylthio group make this isocyanate a reagent of high interest.

-

Pharmaceutical and Medicinal Chemistry: The -SCF₃ group is a "super-lipophilic" functional group, significantly more lipophilic than a trifluoromethyl (-CF₃) or chloro (-Cl) group.[14] Incorporating this moiety can dramatically enhance a drug candidate's ability to cross cellular membranes, improving its pharmacokinetic profile.[14] Furthermore, the electron-withdrawing nature of the -SCF₃ group can block sites of metabolic oxidation, increasing the metabolic stability and in-vivo half-life of a drug.[14] The isocyanate handle provides a direct and reliable method to conjugate this valuable pharmacophore to other molecules via stable urea or carbamate linkages. For example, the anticancer drug Sorafenib is synthesized using the closely related 4-chloro-3-(trifluoromethyl)phenyl isocyanate, demonstrating the power of this compound class in drug development.[6][15]

-

Agrochemicals: Many modern herbicides and insecticides are built around a central urea or carbamate core, which often acts as the active pharmacophore.[16] Phenyl isocyanates are fundamental building blocks in this field. The inclusion of the -SCF₃ group can enhance the potency, soil persistence, and penetration of the active ingredient into the target pest or plant.

-

Materials Science: While less common, this isocyanate can be used as a specialty monomer or surface modifier. Its incorporation into polyurethane or polyurea backbones can impart unique properties such as high hydrophobicity (water repellency), increased thermal stability, and a low refractive index, which are desirable for specialty coatings, sealants, and optical materials.

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. It is toxic, a lachrymator (causes tears), and an irritant to the skin, eyes, and respiratory system.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity | GHS06 (Toxic) | Danger | H331: Toxic if inhaled. |

| Health Hazard | GHS08 (Health Hazard) | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Irritant | GHS07 (Harmful) | Warning | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Safe Handling Protocol:

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.

-

Dispensing: Use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to transfer the liquid. Avoid pouring in open air.

-

Incompatible Materials: Keep away from water, alcohols, amines, strong acids, and strong bases.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to minimize degradation.

Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand). Decontaminate the area with a neutralizing solution. A common formulation consists of 5% sodium carbonate, 0.5% liquid surfactant, and 94.5% water. Allow the mixture to stand for at least 30 minutes before cleaning up to ensure the isocyanate has fully reacted.

Section 6: Exemplary Experimental Protocols

These protocols provide validated, step-by-step methods for common transformations using this compound.

Protocol 1: Synthesis of a Disubstituted Urea

Objective: To synthesize N-benzyl-N'-(4-(trifluoromethylthio)phenyl)urea.

-

Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (107 mg, 1.0 mmol, 1.0 equiv.) and 10 mL of anhydrous dichloromethane (DCM).

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add this compound (219 mg, 1.0 mmol, 1.0 equiv.) dropwise via syringe over 5 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. The reaction is typically quantitative and instantaneous. A white precipitate of the product should form. Monitor for the disappearance of the isocyanate starting material by TLC (staining with ceric ammonium molybdate will visualize the starting material but not the urea product).

-

Workup: Reduce the solvent volume to ~2 mL via rotary evaporation. Add 15 mL of hexanes to precipitate the product fully.

-

Purification: Collect the white solid by vacuum filtration, wash with cold hexanes (2 x 5 mL), and dry under high vacuum to yield the pure urea product. Characterize by ¹H NMR, ¹³C NMR, and melting point to validate its identity and purity.

Protocol 2: Catalytic Synthesis of a Carbamate

Objective: To synthesize benzyl (4-(trifluoromethylthio)phenyl)carbamate.

-

Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add benzyl alcohol (108 mg, 1.0 mmol, 1.0 equiv.), this compound (219 mg, 1.0 mmol, 1.0 equiv.), and 10 mL of anhydrous toluene.

-

Catalysis: Add dibutyltin dilaurate (DBTDL) (1-2 drops, ~0.01 mmol) to the solution.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC or IR spectroscopy. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum indicates reaction completion.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude product as an oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure carbamate product. Characterize by ¹H NMR and ¹³C NMR. The choice of a catalyst is crucial here; without it, the reaction would require significantly longer times or higher temperatures, risking side reactions.

Conclusion

This compound is a powerful synthetic intermediate whose value is derived from the synergistic properties of its two key functional groups. The highly reactive isocyanate allows for efficient and predictable bond formation, while the trifluoromethylthio group offers a unique tool to modulate lipophilicity and metabolic stability in target molecules. For researchers and developers in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential to fully and safely exploit its synthetic potential.

References

- analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing. (2025). Self-published.

-

Wongkamolsesh, K., & Kresta, J. E. (1985). Organotin Catalysis in Urethane Systems. In ACS Symposium Series (Vol. 279, pp. 159-171). American Chemical Society. Available at: [Link]

- Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis. (n.d.). Dongying City Longxing Chemical Co.,Ltd..

-

Aiert, A., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymer Chemistry, 11(32), 5174-5182. Available at: [Link]

- Dibutyltin Dilaurate in Polyurethane Casting Applications. (2025). Organotin Catalyst Suppliers & Manufacturing.

-

Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron Letters, 61(15), 151652. Available at: [Link]

-

Niyogi, D., et al. (2004). Catalytic activity of DBTDL in polyurethane formation. Journal of Applied Polymer Science, 93(5), 2418-2423. Available at: [Link]

- using dibutyltin dilaurate catalyst to accelerate polyurethane foaming reaction. (2025). Self-published.

-

Shen, Q., & Qing, F. L. (2014). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry, 79(14), 6595-6602. Available at: [Link]

- CN103145586A - Synthetic method of isophorone diisocyanate. (2013). Google Patents.

-

Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. (2012). Advanced Materials Research, 531, 235-238. Available at: [Link]

-

4-(Trifluoromethyl)phenyl isocyanate. (n.d.). PubChem. Available at: [Link]

-

Shen, Q., & Qing, F. L. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1227-1236. Available at: [Link]

-

Charpentier, J., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 1048-1064. Available at: [Link]

-

Kieltsch, I., et al. (2008). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 108(9), 3804-3834. Available at: [Link]

-

Trifluoromethylation. (n.d.). Wikipedia. Available at: [Link]

-

4-Trifluoromethyl-phenylisocyanate - Optional[1H NMR]. (n.d.). SpectraBase. Available at: [Link]

-

4-(Trifluoromethyl)phenyl isothiocyanate - Optional[13C NMR]. (n.d.). SpectraBase. Available at: [Link]

- This compound, 97, 24032-84-6. (n.d.). CookeChem.

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. (2020). Google Patents.

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - Supporting Information. (n.d.). The Royal Society of Chemistry.

-

4-Trifluoromethyl-phenylisocyanate - Optional[FTIR]. (n.d.). SpectraBase. Available at: [Link]

- Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide - Supporting Information. (n.d.). The Royal Society of Chemistry.

- WO 2009/111061 A1 - Process for preparing sorafenib and salts thereof. (2009). Google Patents.

-

4-((Trifluoromethyl)thio)aniline. (n.d.). PubChem. Available at: [Link]

- WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide. (2023). Google Patents.

- Supporting Information for [Title of paper]. (2007). Wiley-VCH.

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.). Google Patents.

-

4-(Trifluoromethyl)phenyl Isocyanate. (n.d.). Veeprho. Available at: [Link]

-

Development and novel applications of halogenating agents. (2018). University of Louisville Institutional Repository. Available at: [Link]

- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives. (1988). Google Patents.

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979). Google Patents.

Sources

- 1. This compound , 97 , 24032-84-6 - CookeChem [cookechem.com]

- 2. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE(1548-13-6) IR Spectrum [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 7. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]

- 8. 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ohans.com [ohans.com]

- 13. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

Physicochemical properties of 4-(trifluoromethylthio)phenyl isocyanate

An In-Depth Technical Guide to 4-(Trifluoromethylthio)phenyl isocyanate

Authored by: Senior Application Scientist

Introduction

This compound is a specialized chemical intermediate characterized by the presence of a highly reactive isocyanate group (-N=C=O) and a lipophilic trifluoromethylthio group (-SCF₃) on a benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the trifluoromethylthio group influences the reactivity of the isocyanate moiety, while also imparting desirable properties such as increased metabolic stability and enhanced binding affinity to the resulting derivatives.[1] This guide provides a comprehensive overview of the physicochemical properties, reactivity, applications, and safe handling protocols for this compound, intended for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in any synthetic protocol. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24032-84-6 | [2][3] |

| Molecular Formula | C₈H₄F₃NOS | [2][3] |

| Molecular Weight | 219.18 g/mol | [2] |

| Appearance | Pale yellow oil | [2] |

| Boiling Point | 43 °C @ 0.01 mm Hg | [2] |

| Density | 1.365 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.511 | [2] |

| Flash Point | 203 °F (95 °C) | [2] |

| SMILES | FC(F)(F)SC1=CC=C(N=C=O)C=C1 | [3] |

| MDL Number | MFCD00036025 | [2][3] |

Reactivity Profile and Mechanistic Considerations

The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate functional group. The carbon atom of the isocyanate is highly susceptible to nucleophilic attack, making it a versatile precursor for a range of derivatives.

Sensitivity to Nucleophiles

The primary reactivity pathway involves the addition of nucleophiles across the C=N bond of the isocyanate. This reactivity is also the source of its primary instability.

-

Hydrolysis: The compound is sensitive to moisture and readily hydrolyzes in the presence of water.[2] This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form 4-(trifluoromethylthio)aniline and carbon dioxide. This is a critical consideration for storage and handling, as inadvertent exposure to atmospheric moisture can lead to degradation of the reagent and pressure buildup in sealed containers.

-

Reaction with Alcohols and Amines: In anhydrous conditions, it reacts cleanly with alcohols to form carbamates and with primary or secondary amines to form urea derivatives. These reactions are fundamental to its application in creating diverse molecular scaffolds for drug discovery and materials science.

The trifluoromethylthio (-SCF₃) group is a strong electron-withdrawing group. This electronic effect increases the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.

Caption: General reactivity of this compound with common nucleophiles.

Synthesis and Purification

Synthetic Pathway

Isocyanates are commonly synthesized from the corresponding primary amine. A prevalent laboratory and industrial method involves the reaction of the aniline precursor with phosgene or a phosgene equivalent, such as triphosgene. For this compound, the synthesis would logically proceed from 4-(trifluoromethylthio)aniline.

A related patent for a similar compound, 4-chloro-3-(trifluoromethyl)phenylisocyanate, details a process where the corresponding aniline is reacted with triphosgene in the presence of a catalyst.[4] This suggests a highly probable synthetic route for the title compound, which offers advantages over the direct use of highly toxic phosgene gas.

Caption: A probable synthetic workflow for this compound.

Purification

Given the compound's low boiling point under vacuum (43 °C at 0.01 mm Hg), vacuum distillation is the preferred method for purification.[2] This technique allows for separation from less volatile starting materials and non-volatile polymeric byproducts that can form during the reaction or storage, without requiring excessive heat that could promote degradation.

Applications in Research and Development

The trifluoromethylthio (-SCF₃) group is of significant interest in medicinal chemistry. Its inclusion in a molecule can substantially enhance lipophilicity, which can improve cell membrane permeability, and it can also increase metabolic stability by blocking potential sites of oxidation.[1]

-

Drug Discovery: This isocyanate is a key intermediate for creating libraries of novel urea and carbamate derivatives. These derivatives are then screened for biological activity against various therapeutic targets. The -SCF₃ moiety is particularly valued for its potential to improve a drug candidate's overall pharmacokinetic profile.[1]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of the -SCF₃ group can enhance the efficacy and stability of pesticides, herbicides, and fungicides.[1]

-

Materials Science: Isocyanates are precursors to polyurethanes. While this specific isocyanate is more specialized, it could be used to synthesize novel polymers with unique thermal or chemical resistance properties.

A related compound, 4-Trifluoromethyl Phenyl Isothiocyanate, has been studied for its potential in breast cancer treatment, highlighting the therapeutic interest in scaffolds containing the trifluoromethylphenyl moiety.[5]

Safety, Handling, and Storage

Isocyanates as a class are hazardous materials requiring strict handling protocols. This compound is classified as harmful and an irritant.[6]

Hazard Summary

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Irritation: Causes skin irritation and serious eye irritation.[6] It is also a lachrymator (a substance that causes tearing).[6]

-

Sensitization: May cause respiratory irritation.[6][7] Inhalation of vapors can lead to respiratory sensitization.[7]

Recommended Safe Handling Protocol

Adherence to the following protocol is mandatory to minimize exposure and ensure operator safety.

-

Engineering Controls: All handling of the material must be conducted in a certified chemical fume hood with sufficient local exhaust ventilation to minimize vapor inhalation.[7]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Lab Coat: A flame-retardant lab coat is required.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a respirator with an appropriate cartridge for organic vapors should be used.[7]

-

-

Handling Procedure:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7][8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6]

-

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[6][8] Recommended storage is under refrigeration. It is moisture-sensitive and should be stored under an inert atmosphere.

-

Spill & Disposal: In case of a spill, absorb with an inert material (sand, vermiculite) and place in a suitable container for disposal.[8] Isocyanate spills can be neutralized with a decontamination solution (e.g., a mixture of water, surfactant, and a weak base like sodium carbonate).[8] All waste must be disposed of in accordance with local, state, and federal regulations.[6]

References

- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate - Apollo Scientific. (2023-04-24). Apollo Scientific.

- This compound , 97 , 24032-84-6 - CookeChem. CookeChem.

- Safe Handling and Application of 4-(Trifluoromethoxy)phenyl Isocyanate: A Guide for Users. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.

- MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS.

- SAFETY DATA SHEET - this compound. (2025-09-15). Thermo Fisher Scientific.

- 4-(Trifluoromethyl)phenyl isocyanate 99 1548-13-6 - Sigma-Aldrich. Sigma-Aldrich.

- The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. (2025-10-20). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem. PubChem.

- 4-(Trifluoromethyl)phenyl isocyanate, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- SAFETY DATA SHEET - 4-(Trifluoromethoxy)

- Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents.

- 4-(Trifluoromethyl)phenyl isocyanate 99 1548-13-6 - Sigma-Aldrich. Sigma-Aldrich.

- 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | 1548-13-6 - ChemicalBook. (2025-09-25). ChemicalBook.

- SAFETY DATA SHEET - Phenyl isocyan

- 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE(1548-13-6)ir1 - ChemicalBook. ChemicalBook.

- The wide application prospect of 4-(trifluoromethoxy)

- 24032-84-6|4-(Trifluoromethylthio)

- 4-(Trifluoromethyl)phenyl isocyanate 99 1548-13-6 - Sigma-Aldrich. Sigma-Aldrich.

- 4-(Trifluoromethyl)phenyl isocyanate, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- 24032-84-6 Cas No. | this compound | Matrix Scientific.

- Is it normal to obtain 4 spots for phenyl isocyanate on TLC? (2021-10-26).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound , 97 , 24032-84-6 - CookeChem [cookechem.com]

- 3. 24032-84-6|this compound|BLD Pharm [bldpharm.com]

- 4. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-(Trifluoromethylthio)phenyl isocyanate molecular weight and formula

An In-Depth Technical Guide to 4-(Trifluoromethylthio)phenyl Isocyanate

Introduction

This compound, with CAS Number 24032-84-6, is a highly reactive, specialized organic compound.[1][2][3] It belongs to the isocyanate class of molecules, characterized by the functional group -N=C=O. This moiety renders the compound a potent electrophile, making it a valuable reagent for forging new carbon-nitrogen bonds.

The true significance of this molecule lies in the unique combination of the reactive isocyanate group with the 4-(trifluoromethylthio) substituent (-SCF₃). The trifluoromethyl group is a cornerstone in modern medicinal and agricultural chemistry.[4][5] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4] The trifluoromethylthio (-SCF₃) group, in particular, is gaining significant attention for the unique physicochemical properties it imparts.[6]

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It details the core molecular properties, chemical reactivity, potential applications, and critical safety protocols for this compound, providing the foundational knowledge required to leverage its synthetic potential effectively and safely.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction stoichiometry calculations, and safety assessments.

Table 1: Core Identifiers and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-isocyanato-4-(trifluoromethylsulfanyl)benzene | [2][3] |

| CAS Number | 24032-84-6 | [1][2][3][7] |

| Molecular Formula | C₈H₄F₃NOS | [1][2][3][7] |

| Molecular Weight | 219.18 g/mol | [1][2][3] |

| MDL Number | MFCD00036025 |[1][7] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Pale yellow oil/liquid | [3][8] |

| Boiling Point | 43 °C @ 0.01 mm Hg | [1][3][9] |

| Density | 1.365 g/mL at 25 °C | [1][3][9] |

| Refractive Index | n20/D 1.511 | [1][3] |

| Solubility | Hydrolyzes with water | [1][3] |

| Sensitivity | Moisture sensitive |[3][10] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

The trifluoromethylthio (-SCF₃) group at the para position further influences this reactivity. As a strongly electron-withdrawing group, it enhances the electrophilicity of the isocyanate carbon, potentially increasing its reaction rate with nucleophiles compared to non-substituted phenyl isocyanates.

The most common and synthetically valuable reactions involve nucleophiles such as amines, alcohols, and thiols, leading to the formation of urea, carbamate, and thiocarbamate linkages, respectively. These reactions are typically high-yielding and proceed under mild conditions. The general mechanism involves the attack of the nucleophile on the isocyanate carbon, followed by proton transfer to the nitrogen.

Caption: General reaction of an isocyanate with a primary amine.

Synthesis Pathways

Aryl isocyanates are most commonly synthesized from the corresponding primary aniline. While a specific, validated synthesis for this compound is not detailed in the provided search results, a general and industrially relevant method is the phosgenation of 4-(trifluoromethylthio)aniline.

Authoritative Insight: The traditional use of highly toxic phosgene gas has been largely supplanted by safer liquid or solid phosgene equivalents, such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate).[11] Triphosgene, in the presence of a tertiary amine base (e.g., triethylamine), is a common and effective choice for this transformation in a laboratory setting.[12] The reaction proceeds via an intermediate carbamoyl chloride, which then eliminates HCl to yield the isocyanate.

Caption: General workflow for the synthesis of an aryl isocyanate.

Applications in Research and Development

While specific, published applications for this compound are sparse, its utility can be authoritatively inferred from its chemical structure. It serves as a sophisticated building block for introducing the trifluoromethylthio-phenyl moiety into larger molecules.

-

Drug Discovery and Medicinal Chemistry: The primary application lies in the synthesis of novel urea and carbamate derivatives as potential therapeutic agents. The trifluoromethyl group is a key feature in many FDA-approved drugs, enhancing their pharmacological profiles.[5] The -SCF₃ group offers an alternative to the more common -OCF₃ group, with distinct electronic and lipophilic properties that are valuable for lead optimization.[6] For example, the anti-cancer drug Sorafenib is synthesized using a related substituted phenyl isocyanate.[5]

-

Materials Science: Isocyanates are fundamental monomers for the production of polyurethanes. This reagent could be used to synthesize specialty polymers with enhanced thermal stability, chemical resistance, and unique surface properties (hydrophobicity) conferred by the fluorinated group.

-

Agrochemicals: The trifluoromethyl group is prevalent in modern pesticides and herbicides.[4] This compound is a viable starting material for creating new crop protection agents where metabolic stability and target affinity are critical.

Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. Each step includes a rationale, ensuring the researcher understands the purpose and can anticipate outcomes.

Protocol 6.1: General Synthesis of a N,N'-disubstituted Urea

This protocol details the reaction of this compound with a generic primary amine (R-NH₂).

Methodology:

-

Reaction Setup (Inert Atmosphere): To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 10-15 minutes.

-

Causality: The reaction is often exothermic. Slow, cooled addition controls the reaction rate, preventing potential side reactions and ensuring safety.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), visualizing with UV light. The disappearance of the limiting reagent spot indicates completion.

-

Causality: TLC provides a rapid, qualitative assessment of the reaction's progress. Note that isocyanates can be reactive on silica gel; co-spotting with starting materials is essential for accurate interpretation.[11]

-

-

Workup: Upon completion, if the product precipitates, collect it by vacuum filtration. If it remains in solution, concentrate the solvent under reduced pressure.

-

Causality: Urea derivatives are often crystalline solids with limited solubility in non-polar solvents like DCM, allowing for simple isolation.

-

-

Purification: Wash the collected solid with cold diethyl ether or hexane to remove any unreacted starting material. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Causality: Washing with a non-polar solvent removes residual starting materials. Recrystallization is a robust method for obtaining a highly pure final product.

-

Protocol 6.2: Handling and Storage

Methodology:

-

Storage: Store the reagent in a tightly sealed container at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon).[7][8]

-

Causality: Cold storage slows decomposition, and an inert atmosphere prevents reaction with atmospheric moisture.

-

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][14]

-

Dispensing: Use syringes or cannulas for transferring the liquid to prevent exposure to air and moisture.

-

Causality: This technique maintains the inert atmosphere and prevents hydrolysis, preserving the reagent's integrity.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Source(s) |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | [3][10] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [3][10] |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | [3][10] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [3] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |[3][10] |

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is a potent and versatile chemical building block. Its value is derived from the reliable reactivity of the isocyanate functional group coupled with the desirable physicochemical properties of the trifluoromethylthio moiety. For chemists in drug discovery, agrochemical research, and materials science, this compound offers a strategic tool for synthesizing novel molecules with potentially enhanced performance characteristics. Adherence to strict, anhydrous reaction conditions and rigorous safety protocols is paramount to successfully and safely harnessing its synthetic power.

References

-

Sunway Pharm Ltd. This compound - CAS:24032-84-6. [Link]

-

Veeprho. 4-(Trifluoromethyl)phenyl Isocyanate | CAS 1548-13-6. [Link]

-

PubChem. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethyl)phenyl Isocyanate in Advanced Organic Synthesis. [Link]

-

Fox-Chemicals. The wide application prospect of 4-(trifluoromethoxy) phenyl isocyanate. [Link]

- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]

-

ResearchGate. Is it normal to obtain 4 spots for phenyl isocyanate on TLC?. [Link]

-

ResearchGate. Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. [Link]

Sources

- 1. This compound , 97 , 24032-84-6 - CookeChem [cookechem.com]

- 2. This compound - CAS:24032-84-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 24032-84-6 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 24032-84-6|this compound|BLD Pharm [bldpharm.com]

- 8. 4-(Trifluoromethyl)phenyl isocyanate 99 1548-13-6 [sigmaaldrich.com]

- 9. 24032-84-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. researchgate.net [researchgate.net]

- 12. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectral data for 4-(Trifluoromethylthio)phenyl isocyanate (FTIR, NMR)

An In-Depth Technical Guide to the Spectral Characterization of 4-(Trifluoromethylthio)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of sulfur-bound trifluoromethyl groups (-SCF₃) and reactive isocyanate moieties (-NCO) into aromatic systems provides a gateway to novel materials and pharmaceutical agents. This compound is a key building block in this context, demanding unambiguous characterization for quality control and reaction monitoring. This guide offers a comprehensive analysis of its spectral fingerprints using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing data from structurally related compounds and foundational spectroscopic principles, we provide a robust framework for the identification and analysis of this molecule.

Molecular Structure and Key Functional Groups

This compound possesses a para-substituted benzene ring, a highly reactive isocyanate group, and a lipophilic, metabolically stable trifluoromethylthio group. Understanding the electronic interplay between these groups is crucial for interpreting its spectral data.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. The spectrum of this compound is dominated by the exceptionally strong and sharp absorption of the isocyanate group, located in a relatively clear region of the mid-infrared spectrum.

The asymmetric stretching vibration of the -N=C=O group gives rise to a very intense band typically observed between 2250 and 2285 cm⁻¹.[1] This peak serves as a definitive diagnostic marker for the presence of the isocyanate functionality.[2][3] Furthermore, the trifluoromethylthio group (-SCF₃) exhibits characteristic C-F stretching vibrations, which are expected in the 1350-1100 cm⁻¹ region.[4] Vibrations associated with the para-substituted aromatic ring will also be present.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Very Strong, Sharp | -N=C=O Asymmetric Stretch[1][2] |

| ~1600, ~1500 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1330 | Strong | C-F Stretch (-SCF₃)[5] |

| ~1100-1200 | Strong | C-F Stretch (-SCF₃)[5] |

| ~840 | Strong | C-H Out-of-Plane Bend (p-disubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing a characteristic pattern for a 1,4-disubstituted benzene ring. Due to the symmetry of the molecule, the four aromatic protons will appear as a pair of doublets, often referred to as an AA'BB' system. The protons closer to the electron-withdrawing isocyanate group will be deshielded and appear at a higher chemical shift (downfield) compared to the protons adjacent to the trifluoromethylthio group.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 2H | Ar-H (ortho to -SCF₃) |

| ~7.25 | d | 2H | Ar-H (ortho to -NCO) |

Note: Precise chemical shifts can be influenced by the solvent and concentration. The assignments are based on the analysis of similar structures.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The isocyanate carbon (-NCO) is expected to appear significantly downfield. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The aromatic carbons will show four distinct signals due to the molecule's symmetry.

Table 3: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~135 | s | C-NCO | | ~138 | s | C-S | | ~130 | q | C F₃ (¹JCF ≈ 308 Hz)[6] | | ~126 | s | Ar-CH (ortho to -NCO) | | ~125 | s | Ar-CH (ortho to -SCF₃) | | ~124 | s | C =O (Isocyanate) |

Note: The isocyanate carbon signal can sometimes be broad or have a low intensity.

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most direct method for confirming the presence and electronic environment of the trifluoromethyl group.[7] Fluorine is a highly sensitive nucleus, and its chemical shifts are very responsive to the electronic nature of substituents on the aromatic ring.[8] For an aryl-SCF₃ group, a single sharp peak is expected. Based on data for similar compounds like (4-chlorophenyl)(trifluoromethyl)sulfane and phenyl(trifluoromethyl)sulfane, the chemical shift should be in the range of -42 to -44 ppm relative to CFCl₃.[6]

Table 4: Predicted ¹⁹F NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~ -43 | s | -SCF₃[6] |

Caption: Predicted ¹H and ¹⁹F NMR chemical shifts on the molecular structure.

Experimental Protocols

To ensure high-quality, reproducible data, standardized experimental procedures are essential.

Protocol for FTIR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples like this compound.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum in air.

-

Sample Application : Apply a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition : Collect the spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe immediately after analysis, as isocyanates can react with atmospheric moisture.

Causality : Using ATR-FTIR for a neat liquid eliminates the need for sample preparation (like KBr pellets) and avoids solvent peaks that could obscure the spectrum.[5] A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands.

Protocol for NMR Data Acquisition

This protocol is applicable for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is anhydrous, as the isocyanate group is moisture-sensitive.[9]

-

Spectrometer Setup : Use a spectrometer with a minimum field strength of 400 MHz for ¹H. Tune and match the probe for each nucleus (¹H, ¹³C, ¹⁹F).

-

¹H NMR Acquisition :

-

Acquire a standard single-pulse experiment.

-

Use a spectral width of approximately 12-16 ppm.

-

A relaxation delay (d1) of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus.

-

A longer relaxation delay (e.g., 2-5 seconds) may be needed to observe the quaternary carbons effectively.

-

-

¹⁹F NMR Acquisition :

-

Data Processing : Process all spectra with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Trustworthiness : This self-validating system ensures that the data from each spectroscopic method corroborates the others. The strong, sharp peak at ~2270 cm⁻¹ in the FTIR confirms the -NCO group, which corresponds to the ¹³C signal at ~124 ppm. The ¹⁹F NMR singlet at ~ -43 ppm confirms the -SCF₃ group, which corresponds to the quartet in the ¹³C spectrum at ~130 ppm and the characteristic C-F stretches in the FTIR. The AA'BB' system in the ¹H NMR confirms the para-substitution pattern.

Conclusion

The spectral characterization of this compound is straightforward due to its distinct functional groups. The unmistakable -N=C=O stretch in the FTIR spectrum and the singlet in the ¹⁹F NMR spectrum serve as primary identifiers. ¹H and ¹³C NMR spectra provide the necessary detail to confirm the substitution pattern and the complete carbon skeleton. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this versatile chemical building block.

References

-

Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed). [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. [Link]

-

Faze, M. B., & Estill, C. (2007). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of hazardous materials, 141(3), 573–582. [Link]

-

Supporting Information for various chemical syntheses. (n.d.). [Link]

-

Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)phenyl isothiocyanate. [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)phenyl isothiocyanate 13C NMR. [Link]

-

SpectraBase. (n.d.). 2-((trifluoromethyl)thio)isoindoline-1,3-dione. [Link]

-

Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (n.d.). The Royal Society of Chemistry. [Link]

-

Lazzari, D., et al. (2018). Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate. Physical Chemistry Chemical Physics, 20(2), 1034-1043. [Link]

-

Huji.ac.il. (n.d.). 19Flourine NMR. [Link]

-

Nanalysis Corp. (2022). Benchtop 19F nuclear magnetic resonance spectroscopy enabled kinetic studies and optimization of the synthesis of carmofur. [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]

-

ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

SpectraBase. (n.d.). 4-Trifluoromethyl-phenylisocyanate FTIR. [Link]

-

Atalay, T., et al. (2017). Synthesis, characterization, and optical and surface properties of (4-(trifluoromethylthio)phenoxy) copper(ii) phthalocyanine. New Journal of Chemistry, 41(15), 7330-7341. [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 4. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. This compound , 97 , 24032-84-6 - CookeChem [cookechem.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Enhanced Electrophilicity of the Isocyanate Group in Trifluoromethylthio Compounds: A Technical Guide for Researchers

Introduction: The Trifluoromethylthio Group as a Potent Modulator of Reactivity

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for fine-tuning molecular properties. Among these, the trifluoromethylthio (SCF3) group has emerged as a powerful tool for enhancing metabolic stability, lipophilicity, and bioavailability of bioactive molecules.[1][2] This guide delves into the profound impact of the SCF3 substituent on the reactivity of the isocyanate (−N=C=O) group, a versatile functional group widely employed in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][3]

Isocyanates are characterized by the electrophilic nature of their central carbon atom, making them susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and thiols.[3][4] The reactivity of the isocyanate group is highly sensitive to the electronic nature of its substituent. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, thereby accelerating the rate of nucleophilic addition. Conversely, electron-donating groups diminish its reactivity. This guide will provide a comprehensive analysis of how the strongly electron-withdrawing trifluoromethylthio group significantly activates the isocyanate moiety, offering researchers and drug development professionals a deeper understanding of its reaction kinetics and synthetic utility.

The Electronic Signature of the Trifluoromethylthio Group: A Quantitative Perspective

To appreciate the activating effect of the SCF3 group, we must first quantify its electron-withdrawing strength. The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for this analysis by relating the reaction rates and equilibrium constants of substituted aromatic compounds to the electronic properties of their substituents.[5][6] The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The trifluoromethylthio group possesses a significantly positive Hammett constant, indicating its potent electron-withdrawing nature. This effect is primarily inductive, stemming from the high electronegativity of the fluorine atoms.

| Substituent | Hammett Constant (σp) |

| -H | 0.00 |

| -CH3 | -0.17 |

| -OCH3 | -0.27 |

| -Cl | 0.23 |

| -CF3 | 0.54 |

| -SCF3 | 0.50 |

| -NO2 | 0.78 |

Table 1: Hammett constants (σp) for various substituents.[7][8]

As illustrated in Table 1, the SCF3 group is a more potent electron-withdrawing group than chlorine and is comparable in strength to the trifluoromethyl (CF3) group. This strong inductive pull of electrons away from the aromatic ring, and consequently from the isocyanate group, is the primary driver for its enhanced reactivity.

Impact on Isocyanate Reactivity: A Mechanistic and Kinetic Analysis

The nucleophilic addition to an isocyanate proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. The rate-determining step is the initial attack of the nucleophile on the electrophilic carbon of the isocyanate.

The electron-withdrawing SCF3 group enhances the electrophilicity of the isocyanate carbon in two ways:

-

Increased Partial Positive Charge: The inductive effect of the SCF3 group pulls electron density away from the N=C=O moiety, increasing the partial positive charge on the carbon atom. This makes it a more attractive target for nucleophiles.

-

Stabilization of the Tetrahedral Intermediate: The electron-withdrawing nature of the SCF3 group helps to stabilize the developing negative charge on the nitrogen atom in the tetrahedral intermediate, thereby lowering the activation energy of the reaction.

Experimental Protocols: Harnessing the Reactivity of Trifluoromethylthio-Substituted Isocyanates

The enhanced reactivity of isocyanates bearing the SCF3 group makes them valuable reagents for the efficient synthesis of ureas, carbamates, and thiocarbamates. The following protocols provide a starting point for their use in organic synthesis.

Synthesis of a Urea Derivative from 4-(Trifluoromethylthio)phenyl Isocyanate and a Primary Amine

This protocol describes a general procedure for the synthesis of a substituted urea, a common structural motif in many pharmaceuticals.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

To this solution, add this compound (1.05 equivalents) dropwise at room temperature with vigorous stirring.[9]

-

The reaction is typically exothermic and proceeds rapidly. Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (usually within 1-2 hours).

-

Upon completion, the urea product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Kinetic Measurement of the Reaction between this compound and an Alcohol

This protocol outlines a method for quantifying the reaction rate, which is crucial for understanding the reactivity and for process optimization.

Materials:

-

This compound

-

Alcohol (e.g., n-butanol)

-

Anhydrous solvent (e.g., toluene or acetonitrile)

-

Tertiary amine catalyst (e.g., triethylamine), optional

-

UV-Vis spectrophotometer or HPLC

-

Thermostatted reaction vessel

Procedure:

-

Prepare stock solutions of this compound and the alcohol in the chosen anhydrous solvent.

-

Equilibrate the reactant solutions to the desired reaction temperature in the thermostatted vessel.

-

Initiate the reaction by mixing the solutions. For reactions with half-lives greater than a few minutes, manual mixing is sufficient. For faster reactions, a stopped-flow apparatus may be necessary.

-

Monitor the progress of the reaction by withdrawing aliquots at specific time intervals and quenching the reaction (e.g., by adding an excess of a primary amine like dibutylamine to consume the remaining isocyanate).

-

Analyze the quenched samples by HPLC to determine the concentration of the remaining isocyanate or the formed carbamate product.[10]

-

The rate constants can be determined by plotting the concentration of the reactant or product versus time and fitting the data to the appropriate rate law (typically second-order).

Catalysis of Isocyanate Reactions: The Role of Tertiary Amines

The reactions of isocyanates can be significantly accelerated by the use of catalysts. Tertiary amines are commonly employed for this purpose, particularly in the formation of urethanes from isocyanates and alcohols.[11][12][13][14]

The mechanism of tertiary amine catalysis is believed to involve the formation of a complex between the amine and the isocyanate, which increases the electrophilicity of the isocyanate carbon and facilitates the attack by the alcohol.[12]

The choice of tertiary amine catalyst can influence the reaction rate. Sterically unhindered and more basic amines are generally more effective catalysts. For highly reactive isocyanates like those bearing the SCF3 group, catalysis may not be necessary for reactions with strong nucleophiles like primary amines, but it can be beneficial for reactions with less reactive nucleophiles such as secondary or tertiary alcohols.

Conclusion: A Powerful Tool for Chemical Synthesis

The trifluoromethylthio group exerts a profound activating effect on the isocyanate moiety, significantly enhancing its electrophilicity and reactivity towards nucleophiles. This is a direct consequence of the strong electron-withdrawing nature of the SCF3 group, a property that can be quantitatively understood through the lens of the Hammett equation. For researchers, scientists, and drug development professionals, this enhanced reactivity offers a powerful tool for the efficient synthesis of a wide range of organic molecules. By understanding the principles outlined in this guide, practitioners can leverage the unique properties of trifluoromethylthio-substituted isocyanates to accelerate their research and development efforts in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.

- [Source 2]

- [Source 3]

- [Source 4]

- [Source 5]

- [Source 6]

- [Source 7]

- [Source 8]

- [Source 9]

- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.

- [Source 11]

- [Source 12]

- [Source 13]

- [Source 14]

- [Source 15]

- [Source 16]

- [Source 17]

- [Source 18]

- [Source 19]

- [Source 20]

- [Source 21]

- [Source 22]

- [Source 23]

- [Source 24]

- [Source 25]

- [Source 26]

- [Source 27]

Sources

- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 2. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hammett substituent constants: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 12. poliuretanos.com.br [poliuretanos.com.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

The Trifluoromethylthio (SCF3) Group: A Bioisostere with Profound Electron-Withdrawing Effects on Phenyl Isocyanate Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylthio (SCF3) group has emerged as a substituent of significant interest in medicinal chemistry and materials science. Its potent electron-withdrawing nature, coupled with high lipophilicity, offers a unique tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the SCF3 group on the reactivity of phenyl isocyanate, a critical building block in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. Through a detailed examination of Hammett parameters, spectroscopic data, reaction kinetics, and computational analysis, this document elucidates the profound impact of SCF3 substitution on the electrophilicity of the isocyanate moiety. Experimental protocols for the synthesis and characterization of SCF3-substituted phenyl isocyanates are also presented to provide a practical resource for researchers in the field.

Introduction: The Strategic Incorporation of the SCF3 Group in Molecular Design

The isocyanate functional group is a cornerstone of synthetic chemistry, renowned for its reactivity towards a plethora of nucleophiles to form stable carbamate, urea, and thiocarbamate linkages.[3] The reactivity of the isocyanate carbon is exquisitely sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isocyanate carbon, thereby increasing its reaction rate with nucleophiles. This principle is fundamental in tuning the reactivity of isocyanate-based reagents for specific applications.

Among the arsenal of EWGs, the trifluoromethylthio (SCF3) group has garnered considerable attention. It is often considered a bioisostere of the trifluoromethyl (CF3) group, sharing a similar steric profile but exhibiting distinct electronic and lipophilic characteristics.[4] The SCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is transmitted through the sulfur atom to the aromatic ring via both inductive and resonance effects.[5] Furthermore, the SCF3 group is one of the most lipophilic functional groups, a property that can significantly enhance a drug molecule's ability to cross cell membranes, thereby improving its pharmacokinetic profile.[1][6]

This guide will delve into the multifaceted electron-withdrawing effects of the SCF3 group when appended to a phenyl isocyanate core, providing a detailed, evidence-based understanding for scientists engaged in the design and synthesis of novel functional molecules.

Quantifying the Electron-Withdrawing Strength: A Hammett Parameter Analysis

The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[7] The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing effect, and a larger positive value signifies a stronger effect.

The SCF3 group is characterized by significant positive σ values, underscoring its potent electron-withdrawing capabilities. A comparison with other common EWGs reveals the exceptional strength of the SCF3 group.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -SCF3 | 0.40 | 0.50 |

| -CF3 | 0.43 | 0.54 |

| -NO2 | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| Table 1: Comparison of Hammett constants for common electron-withdrawing groups. Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. |

As shown in Table 1, the σ values for the SCF3 group are comparable to those of the CF3 group and are substantial, though slightly less than that of the nitro (NO2) group. This indicates that the SCF3 group is a powerful EWG, capable of significantly influencing the electron density distribution within the phenyl ring and, consequently, the reactivity of the attached isocyanate group.

Spectroscopic Manifestations of the Electron-Withdrawing Effect

The electronic perturbations induced by the SCF3 group are readily observable through various spectroscopic techniques. These methods provide valuable insights into the changes in bond character and electron density within the molecule.

Infrared (IR) Spectroscopy

The isocyanate functional group exhibits a strong and characteristic absorption band in the IR spectrum corresponding to the asymmetric stretching vibration of the -N=C=O group, typically appearing in the range of 2250-2280 cm⁻¹.[8][9] The position of this band is sensitive to the electronic environment. Electron-withdrawing substituents on the phenyl ring cause a shift of this band to a higher wavenumber (frequency). This is because the EWG withdraws electron density from the aromatic ring, which in turn pulls electron density from the isocyanate group, leading to a strengthening and shortening of the N=C and C=O bonds.

For SCF3-substituted phenyl isocyanates, the -N=C=O stretching frequency is expected to be at the higher end of the typical range, reflecting the potent electron-withdrawing nature of the SCF3 group.

| Compound | -N=C=O Stretching Frequency (cm⁻¹) |

| Phenyl Isocyanate | ~2270 |

| 4-Nitrophenyl Isocyanate | ~2280 |

| 4-(Trifluoromethylthio)phenyl Isocyanate (Predicted) | ~2275-2280 |

| Table 2: Expected IR stretching frequencies of the isocyanate group in substituted phenyl isocyanates. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, is a powerful tool for probing the electronic effects of the SCF3 group.

-

¹⁹F NMR: The chemical shift of the fluorine nuclei in the SCF3 group is highly sensitive to the electronic environment of the aromatic ring. In aryl-SCF3 compounds, the ¹⁹F chemical shift typically appears in the range of -40 to -45 ppm relative to CFCl₃.[2][10] Electron-withdrawing groups on the phenyl ring tend to shift the ¹⁹F signal downfield (less negative).

-

¹³C NMR: The electron-withdrawing nature of the SCF3 group leads to a deshielding of the carbon atoms in the phenyl ring, resulting in downfield shifts in the ¹³C NMR spectrum. The carbon atom of the isocyanate group (-N=C=O) is also significantly affected. The strong deshielding effect of the SCF3 group is expected to shift the isocyanate carbon signal to a higher chemical shift value compared to unsubstituted phenyl isocyanate. For instance, the ¹³C NMR spectrum of 3-(trifluoromethyl)phenyl isocyanate shows the isocyanate carbon at approximately 125 ppm.[11] A similar or even more downfield shift is anticipated for the SCF3-substituted analogue.

Impact on Reactivity: Kinetic Studies and Mechanistic Implications

The primary consequence of the electron-withdrawing effect of the SCF3 group on phenyl isocyanate is a significant enhancement of its reactivity towards nucleophiles. The withdrawal of electron density from the phenyl ring increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack.

The Hammett Plot and Reaction Rate Constants

A Hammett plot, which correlates the logarithm of the reaction rate constant (log k) with the Hammett substituent constant (σ), provides a quantitative measure of the sensitivity of a reaction to substituent effects. For the reaction of substituted phenyl isocyanates with nucleophiles, a positive slope (ρ value) is observed, indicating that electron-withdrawing groups accelerate the reaction.[1][12]

| Substituent (in para-position) | Relative Rate Constant (k_rel) |

| -H | 1.0 |

| -CH3 | ~0.6 |

| -Cl | ~2.5 |

| -NO2 | ~6.5 |

| -SCF3 (Predicted) | ~5-7 |

| Table 3: Predicted relative rate constants for the reaction of para-substituted phenyl isocyanates with an alcohol, based on Hammett correlations. |

Reaction Mechanism